(1S,5S)-bicyclo[3.2.0]heptan-2-one
Description
Significance of Strained Bicyclic Systems in Chemical Research
Strained bicyclic systems, such as those containing bicyclo[3.2.0]heptane frameworks, are of considerable interest to chemists. The inherent strain in these molecules, arising from the deviation of bond angles from ideal values, leads to increased internal energy. energy.gov This stored energy can be released in chemical reactions, making these systems thermodynamically favorable reactants for a variety of transformations. nih.gov The reactivity of strained bicyclic alkenes is often driven by the release of this ring strain. nih.gov
The unique geometry of these systems provides a rigid scaffold that can be used to control the spatial arrangement of functional groups, which is crucial in areas like medicinal chemistry and materials science. smolecule.com For instance, the rigid bicyclic framework of 3-azabicyclo[3.2.0]heptane derivatives contributes to enhanced receptor selectivity and binding affinity in drug candidates. smolecule.com Furthermore, the study of strained systems has led to the development of novel synthetic methodologies and a deeper understanding of chemical bonding and reactivity. rsc.org The interest in small, strained carbocyclic systems has seen a resurgence due to their potential as bioisosteres and their high fraction of sp3 carbons. rsc.org
Importance of Chiral Bicyclo[3.2.0]heptan-2-one Scaffolds in Asymmetric Synthesis
The bicyclo[3.2.0]heptane skeleton is a recurring motif in a number of natural products. nih.gov Chiral bicyclo[3.2.0]heptan-2-one scaffolds, such as the (1S,5S)-enantiomer, are highly valuable in asymmetric synthesis. Asymmetric synthesis is a critical area of organic chemistry focused on the selective production of one enantiomer of a chiral molecule, which is particularly important in the pharmaceutical industry where different enantiomers of a drug can have vastly different biological activities.
The inherent chirality of (1S,5S)-bicyclo[3.2.0]heptan-2-one allows it to serve as a chiral starting material or an intermediate, guiding the stereochemical outcome of subsequent reactions. This has been demonstrated in the synthesis of various complex natural products. orgsyn.org For example, derivatives of bicyclo[3.2.0]hept-3-en-6-one have been utilized as key intermediates in the total synthesis of racemic grandisol (B1216609) and lineatin (B1675484), which are important insect pheromones. researchgate.netacs.org The ability to perform kinetic resolutions on racemic bicyclic alcohols derived from these ketones allows for the preparation of enantiomerically pure materials, further highlighting their importance in stereocontrolled synthesis. acs.orgresearchgate.net
The rigid bicyclo[3.2.0]heptane framework provides a predictable platform for introducing new stereocenters with a high degree of control. This has been exploited in various synthetic strategies, including reductions, oxidations, and cycloadditions, to build up molecular complexity. researchgate.net
Historical Development of Research on Bicyclo[3.2.0]heptane Frameworks
Research into bicyclo[3.2.0]heptane frameworks has a rich history, with initial reports of compounds containing an oxy-functionalized bicyclo[3.2.0]carbocyclic system appearing in the mid-1960s. nih.gov A significant breakthrough in the synthesis of these structures was the application of the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane. lancs.ac.ukmdpi.com This reaction, first reported in 1909 and later fully characterized by Büchi in 1953, provided a direct method for constructing the fused four-membered ring characteristic of the bicyclo[3.2.0] system. mdpi.com
One of the most common and efficient methods for preparing the bicyclo[3.2.0]heptane core involves intramolecular [2+2] photocycloaddition reactions. smolecule.comresearchgate.net For instance, the cycloaddition of 2-cyclopenten-1-one (B42074) with vinyl acetate (B1210297) is a key step in assembling the bicyclo[3.2.0]heptane ring system. arkat-usa.org Over the years, various synthetic methodologies have been developed to access these scaffolds, including transition-metal-catalyzed reactions. smolecule.comrsc.orgrsc.org Palladium-catalyzed processes, in particular, have emerged as powerful tools for constructing substituted bicyclo[3.2.0]heptane derivatives. smolecule.comrsc.orgrsc.org
The development of synthetic routes to bicyclo[3.2.0]hept-3-en-6-ones, which can be readily converted to the saturated ketone, has also been a significant area of research. orgsyn.org These unsaturated precursors have been instrumental in the synthesis of a variety of natural products, including grandisol, lineatin, filifolone, and coriolin. orgsyn.orgacs.org The evolution of synthetic strategies from single-target syntheses to more versatile approaches using bicyclo[3.2.0]heptenone intermediates demonstrates the growing importance and utility of this structural motif in organic synthesis. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,5S)-bicyclo[3.2.0]heptan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c8-7-4-2-5-1-3-6(5)7/h5-6H,1-4H2/t5-,6-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJNDNOHSVRMLG-WDSKDSINSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H]1CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereoselective Synthesis Methodologies of 1s,5s Bicyclo 3.2.0 Heptan 2 One and Derivatives
Photochemical [2+2] Cycloaddition Approaches
Photochemical [2+2] cycloaddition is a powerful and widely utilized method for the construction of cyclobutane (B1203170) rings, which form the core of the bicyclo[3.2.0]heptane system. researchgate.netacs.org This approach involves the light-induced reaction of two alkene moieties to form a four-membered ring.
Intramolecular Photocycloadditions for Bicyclo[3.2.0]heptanone Formation
Intramolecular [2+2] photocycloaddition of substrates containing both a cyclopentenone and an alkene tethered together provides a direct route to the bicyclo[3.2.0]heptane skeleton. researchgate.netpsu.edu These reactions often exhibit high regioselectivity and can proceed with significant diastereoselectivity, particularly when the tether imposes conformational constraints. researchgate.netpsu.edu For instance, the irradiation of enol acetates derived from 4-prop-2-enylcyclopentane-1,3-diones leads to the formation of tricyclic intermediates which can then be fragmented to yield substituted bicyclo[3.2.1]octane systems, showcasing the versatility of intramolecular photocycloaddition products. psu.edu
Studies by Aitken and coworkers have demonstrated that while intermolecular reactions of 4-hydroxycyclopent-2-enone derivatives with various alkenes yield mixtures of exo and endo adducts with little stereoselectivity, the corresponding intramolecular reaction of a tethered system can furnish a single, stereochemically pure tricyclic product. researchgate.net This highlights the advantage of the intramolecular approach in achieving high stereocontrol.
Intermolecular Photocycloadditions with Chiral Auxiliaries
To induce enantioselectivity in intermolecular [2+2] photocycloadditions, chiral auxiliaries are often employed. These auxiliaries are temporarily attached to one of the reacting partners, influencing the facial selectivity of the cycloaddition. Research has shown that chiral auxiliaries can be an effective tool for controlling stereoselectivity in photo-induced radical addition reactions, achieving significant enantiomeric ratios. mdpi.com
For example, the use of chiral oxazolidinone auxiliaries attached to bis-enone substrates has been investigated for the stereoselective synthesis of bicyclo[3.2.0]heptanes. mdpi.comnih.gov This approach has led to the successful synthesis of enantioenriched, highly substituted bicyclo[3.2.0]heptane derivatives. mdpi.comnih.gov The diastereoselectivity of these reactions can be influenced by the choice of solvent and other reaction conditions. mdpi.com
Organophotoredox-Catalyzed Stereoselective Cycloadditions
Visible-light organophotoredox catalysis has emerged as a powerful and environmentally friendly method for promoting [2+2] cycloadditions. mdpi.comresearchgate.net This approach utilizes an organic dye, such as Eosin Y, as a photocatalyst to mediate the reaction under visible light irradiation. mdpi.comnih.gov
A stereoselective anion radical [2+2] cycloaddition of aryl bis-enone derivatives has been developed using this methodology. The reaction is promoted by LiBr and proceeds via a syn-closure pathway, leading to the formation of cis-anti diastereoisomers as the major products. mdpi.comnih.gov The combination of chiral oxazolidinone auxiliaries with organophotoredox catalysis has proven effective in producing enantioenriched bicyclo[3.2.0]heptane derivatives. mdpi.comresearchgate.net Computational studies, including DFT calculations, have been instrumental in elucidating the reaction mechanism and understanding the origins of the observed stereoselectivity. mdpi.comnih.gov
Below is a table summarizing the results of an anion radical [2+2] photocycloaddition of compounds bearing chiral oxazolidinones.
| Entry | Solvent | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Methanol (B129727) | 0 | - |
| 2 | Dichloromethane | 0 | - |
| 3 | DMF | 35 | - |
| 4 | THF | 45 | - |
| 5 | Acetonitrile | 76 | 60:40 |
| 6 | Acetonitrile (1 equiv LiBr) | 62 | 62:38 |
| 7 | Acetonitrile | - | - |
| Data sourced from a study on organophotoredox-catalyzed radical anion [2+2] photocycloaddition. mdpi.com |
Copper(I)-Catalyzed Photobicyclization and Photocycloaddition
Copper(I) salts can catalyze the intramolecular [2+2] photocycloaddition of 1,6-dienes to form bicyclo[3.2.0]heptane derivatives. nih.govacs.orgorgsyn.org This method offers the advantage of using a cost-effective copper catalyst and can achieve high yields and diastereoselectivity. nih.gov The reaction is typically carried out under UV irradiation (λ = 254 nm) in solvents like ether or THF. acs.org
A notable application of this methodology is the photobicyclization of 3-hydroxy-1,6-heptadienes to produce 2-hydroxybicyclo[3.2.0]heptanes. orgsyn.org For instance, the intramolecular copper(I)-catalyzed photobicyclization of 3,6-dimethylhepta-1,6-dien-3-ol is a key step in the synthesis of grandisol (B1216609). acs.orgacs.org This reaction proceeds with high stereoselectivity, favoring the formation of the endo epimer. orgsyn.org More recent developments have shown that a copper/BINAP complex can facilitate this transformation under visible light, offering an even more practical approach. nih.gov
Thermal Cycloaddition Strategies
While photochemical methods are prevalent, thermal [2+2] cycloadditions also provide a viable route to the bicyclo[3.2.0]heptane core, particularly for the synthesis of specific, highly functionalized derivatives. researchgate.net In some cases, where photochemical approaches have limited success, thermal methods can offer a more efficient pathway. researchgate.net For example, a thermal [2+2] cycloaddition was successfully employed to generate the bicyclo[3.2.0]heptane core of bielschowskysin, a marine diterpenoid, after a library of precursors for a photochemical cycloaddition showed limited success. researchgate.net Another example involves the intramolecular [2+2] cyclization of an α,β-unsaturated ketene (B1206846), formed by acetate (B1210297) elimination, to yield bicyclo[3.2.0]hept-3-en-6-ones with high selectivity for the thermodynamically more stable product. taltech.ee
Ligand-Enabled Catalytic Approaches
Ligand-enabled palladium-catalyzed reactions have recently emerged as a novel strategy for the diastereoselective synthesis of bicyclo[3.2.0]heptane lactones from bicyclo[1.1.1]pentane carboxylic acids. rsc.orgrsc.orgresearchgate.net This method proceeds through a cascade of C(sp³)–H activation and C–C bond cleavage. rsc.orgrsc.org
A key feature of this approach is the ability to control the reaction outcome by selecting the appropriate ligand. The use of mono-N-protected amino acid (MPAA) ligands leads to the formation of all-syn arylated bicyclo[3.2.0]heptane lactones. rsc.orgrsc.org In contrast, switching to pyridone-amine ligands in the absence of an aryl iodide affords non-arylated bicyclo[3.2.0]heptane lactones. rsc.orgrsc.org These lactone products are versatile intermediates that can be converted into a variety of other substituted cyclobutane and bicyclo[3.2.0]heptane derivatives. rsc.orgrsc.org
Palladium-Catalyzed C(sp³)–H Activation and C–C Cleavage
A novel and diastereoselective method for constructing the bicyclo[3.2.0]heptane framework involves a palladium-catalyzed cascade reaction starting from bicyclo[1.1.1]pentane carboxylic acids. rsc.orgresearchgate.net This strategy is notable for its use of C(sp³)–H activation and subsequent C–C bond cleavage to assemble the target bicyclic system. rsc.orgrsc.org The reaction's outcome is highly dependent on the choice of ligand, which allows for the selective synthesis of either arylated or non-arylated bicyclo[3.2.0]heptane lactones. researchgate.net
By employing N-methoxy-N-methylpicolinamide (MPAA) ligands, an all-syn arylated bicyclo[3.2.0]heptane lactone can be formed. researchgate.net Conversely, the use of pyridone-amine ligands facilitates the production of non-arylated versions. researchgate.net This process showcases a powerful disconnection approach that builds the bicyclo[3.2.0]heptane scaffold with high diastereoselectivity through a sequence of C–H arylation followed by C–C cleavage and lactonization. rsc.org The resulting lactones are versatile intermediates that can be converted into various substituted cyclobutane, γ-lactone, and oxobicyclo[3.2.0]heptane derivatives. rsc.orgresearchgate.net
Table 1: Ligand-Enabled Palladium-Catalyzed Synthesis of Bicyclo[3.2.0]heptane Lactones
| Ligand Class | Product Type | Key Features |
|---|---|---|
| MPAA (e.g., N-methoxy-N-methylpicolinamide) | All-syn arylated bicyclo[3.2.0]heptane lactones | Proceeds via C-H arylation, followed by C-C cleavage/lactonization. |
Ring-Closing and Rearrangement Reactions
Intramolecular [2+2] Cyclization of Ketene Intermediates
The intramolecular [2+2] cycloaddition of ketene intermediates is a well-established and powerful method for constructing the bicyclo[3.2.0]heptan-2-one core. orgsyn.orgbrandeis.edu This reaction typically involves generating a ketene from a suitable carboxylic acid derivative, such as an acyl chloride or an acid anhydride (B1165640), which then undergoes a spontaneous cyclization with a tethered alkene. orgsyn.orgscholaris.ca
A common precursor for this transformation is a 3-hydroxy-6-alkenoic acid. orgsyn.org Treatment of this acid with acetic anhydride and potassium acetate generates a mixed anhydride, which upon heating, eliminates acetic acid to form an α,β-unsaturated ketene intermediate. This ketene then cyclizes via a [2+2] cycloaddition to yield the bicyclo[3.2.0]heptan-6-one skeleton. orgsyn.org The reaction generally shows high selectivity for the thermodynamically more stable isomer. orgsyn.org The scope of this reaction is broad, allowing for the synthesis of various substituted bicyclo[3.2.0]heptanones. orgsyn.orgbrandeis.edu The success and regioselectivity of the cycloaddition are influenced by factors such as the length of the tether connecting the ketene and the alkene, as well as the electronic properties of the alkene. scholaris.ca
Table 2: Synthesis of Bicyclo[3.2.0]hept-3-en-6-ones via Ketene Cyclization
| Starting Acid | Product | Yield |
|---|---|---|
| 3,6-Dimethyl-3-hydroxy-6-heptenoic acid | 1,4-Dimethylbicyclo[3.2.0]hept-3-en-6-one | Good |
| 3-Hydroxy-6-heptenoic acid | Bicyclo[3.2.0]hept-3-en-6-one | 48-82% |
Data compiled from an Organic Syntheses procedure which notes good, but not explicitly quantified, yields for the dimethyl derivative and a range for other analogues. orgsyn.org
Synthesis from Complex Precursors
Derivations from Tricyclooctane Scaffolds via C–C Cleavage
An innovative strategy for accessing the bicyclo[3.2.0]heptane core involves the skeletal diversification of a more complex tricyclo[3.2.1.0³˒⁶]octane scaffold through selective C–C bond cleavage. nih.govrsc.org This approach begins with a strained tricyclic intermediate that is readily prepared in two steps, often featuring a blue light-mediated [2+2] cycloaddition. nih.govrsc.orgresearchgate.net
The core concept is that the strained tricyclooctane contains several embedded bicyclic systems, including the desired bicyclo[3.2.0]heptane framework. nih.gov By employing specific reagents and conditions, different bonds within the tricyclic skeleton can be selectively cleaved, leading to a variety of bicyclic products from a single precursor. nih.govrsc.org This method represents a divergent synthetic strategy, where the complexity of the starting material is leveraged to access multiple, simpler target scaffolds. researchgate.net The cleavage reactions unlock a unified approach to various natural product substructures. nih.gov
Enantiomeric Resolution Techniques for Bicyclo[3.2.0]heptan-2-one Derivatives
Accessing enantiomerically pure (1S,5S)-bicyclo[3.2.0]heptan-2-one and its derivatives often relies on the resolution of racemic mixtures. Both chemical and enzymatic methods have proven effective.
A classical chemical resolution involves converting a racemic alcohol precursor, such as bicyclo[3.2.0]hept-3-en-6-endo-ol, into a mixture of diastereomers using a chiral resolving agent like (-)-(1S,4R)-camphanic acid chloride. researchgate.netresearchgate.net The resulting diastereomeric esters can be separated efficiently by flash chromatography. Subsequent mild alkaline hydrolysis of the separated esters yields the individual enantiomers of the alcohol, which can then be oxidized to the corresponding enantiomerically pure ketones. researchgate.netresearchgate.net
Biocatalytic kinetic resolution offers an alternative and often highly efficient approach. taltech.ee This method utilizes enzymes, typically dehydrogenases found in whole-cell preparations of yeasts or bacteria, to selectively react with one enantiomer of a racemic mixture. mdpi.comrsc.org For instance, the reduction of racemic bicyclo[3.2.0]hept-2-en-6-one with various fungi and yeasts can produce enantiomerically enriched alcohols and leave behind the unreacted ketone of the opposite configuration. rsc.org Conversely, the oxidation of a racemic alcohol, such as (±)-bicyclo[3.2.0]hept-3-en-6-endo-ol, with an organism like Bacillus stearothermophilus can provide the ketone with high enantiomeric excess while resolving the unoxidized alcohol enantiomer. researchgate.net The choice of microorganism and reaction conditions is crucial for achieving high enantioselectivity. mdpi.com
Table 3: Enzymatic Resolution of Bicyclo[3.2.0]heptane Derivatives
| Substrate | Biocatalyst | Transformation | Product(s) | Enantiomeric Excess (e.e.) |
|---|---|---|---|---|
| (±)-Bicyclo[3.2.0]hept-2-en-6-one | Baker's yeast | Reduction | (1R,5S,6S)-exo-alcohol & (1S,5R,6S)-endo-alcohol | Excellent |
| (±)-Bicyclo[3.2.0]hept-3-en-6-endo-ols | Bacillus stearothermophilus | Oxidation | Corresponding ketone & unreacted endo-alcohol | High |
Data compiled from studies on biocatalytic reductions and oxidations. researchgate.netmdpi.comrsc.org
Chemical Reactivity and Transformation Mechanisms of 1s,5s Bicyclo 3.2.0 Heptan 2 One
Reactions of the Ketone Functionality
The carbonyl group in (1S,5S)-bicyclo[3.2.0]heptan-2-one is a primary site for a variety of chemical transformations, including reductions, oxidations, and nucleophilic additions.
Carbonyl Reductions to Bicyclo[3.2.0]heptanols
The reduction of the ketone in bicyclo[3.2.0]heptan-2-one derivatives can lead to the formation of the corresponding endo- and exo-alcohols. Biocatalytic reductions have been explored to achieve high stereoselectivity. For instance, the bioreduction of (rac)-bicyclo[3.2.0]hept-2-en-6-one using various microorganisms or isolated enzymes can produce chiral alcohols. mdpi.com
A study utilizing the fungus Mortierella ramanniana demonstrated the resolution of (rac)-bicyclo[3.2.0]hept-2-en-6-ol, yielding the (1S,5R)-ketone and the corresponding (1R,5S,6R)-endo-alcohol with high enantiomeric excess. mdpi.com Furthermore, hydroxysteroid dehydrogenase (HSDH) and yeast alcohol dehydrogenase (YADH) have been employed in coupled-enzyme systems for the bioreduction of substituted (rac)-bicyclo[3.2.0]hept-2-en-6-ones. mdpi.com
The stereochemical outcome of these reductions is often governed by Prelog's rule, which predicts the facial selectivity of hydride attack on the carbonyl carbon. researchgate.net For example, reductions with certain alcohol dehydrogenases proceed with Re-facial selectivity for bulky bicyclic ketones. mdpi.com
Table 1: Bioreduction of (rac)-bicyclo[3.2.0]hept-2-en-6-one Derivatives
| Substrate | Biocatalyst/System | Product(s) | Enantiomeric Excess (e.e.) | Reference |
|---|---|---|---|---|
| (rac)-bicyclo[3.2.0]hept-2-en-6-one | Hydroxysteroid dehydrogenase (HSDH) & Yeast alcohol dehydrogenase (YADH) | Chiral bicyclo[3.2.0]hept-2-en-6-ols | Not reported | mdpi.com |
| (rac)-6-endo-bicyclo[3.2.0]hept-2-en-6-ol | Acinetobacter NCIB 9871 (fractured cells) | (1S,5R)-2-oxa-lactone and (1R,5S)-3-oxa-lactone | 86% for 2-oxa-lactone | researchgate.net |
| (rac)-bicyclo[3.2.0]hept-2-en-6-ol | Mortierella ramanniana | (1S,5R)-ketone and (1R,5S,6R)-endo-alcohol | 70% for ketone, >99% for alcohol | mdpi.com |
Baeyer-Villiger Oxidations: Regio- and Stereoselective Aspects
The Baeyer-Villiger oxidation of bicyclo[3.2.0]heptan-2-one and its derivatives is a powerful method for synthesizing lactones, which are valuable intermediates in organic synthesis. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. The regioselectivity of this oxidation is dependent on the migratory aptitude of the adjacent carbon atoms.
Both chemical and enzymatic methods have been successfully applied. A density functional theory (DFT) study on the Baeyer-Villiger reaction of bicyclo[3.2.0]heptan-6-one with hydrogen peroxide indicated that the formation of the "normal" lactone (migration of the more substituted carbon) is both kinetically and thermodynamically favored. researchgate.net
Microbial Baeyer-Villiger oxidations offer high enantioselectivity. For example, Acinetobacter calcoaceticus has been used to oxidize various substituted bicyclo[3.2.0]heptan-6-ones, producing both regioisomeric lactones with varying enantiomeric excesses. nih.gov Fungi, such as strains of Aspergillus and Fusarium, have also been screened for the Baeyer-Villiger oxidation of bicyclo[3.2.0]hept-2-en-6-one to produce enantiomerically enriched Corey's lactone. researchgate.net
A notable chemocatalytic approach involves a Zr(salen) complex, which catalyzes the enantiospecific Baeyer-Villiger oxidation of racemic bicyclic cyclobutanones. pnas.org In the case of racemic bicyclo[3.2.0]heptan-6-one, one enantiomer predominantly forms the "abnormal" lactone, while the other yields the "normal" lactone. pnas.org
Table 2: Regio- and Stereoselective Baeyer-Villiger Oxidation of Bicyclo[3.2.0]heptanone Derivatives
| Substrate | Reagent/Catalyst | Major Product(s) | Key Findings | Reference |
|---|---|---|---|---|
| bicyclo[3.2.0]heptan-6-one | Hydrogen Peroxide | "Normal" lactone | Kinetically and thermodynamically favored | researchgate.net |
| (rac)-bicyclo[3.2.0]hept-2-en-6-one | Aspergillus amazonicus | (-)-(1S,5R)-lactone | 85% yield, 70% e.e. | researchgate.net |
| (rac)-substituted bicyclo[3.2.0]heptan-6-ones | Acinetobacter calcoaceticus NCIB 9871 | Both regioisomeric lactones | Opposite configurations, 20 to >99% e.e. | nih.gov |
| (rac)-bicyclo[3.2.0]heptan-6-one | Zr(salen) complex | Enantiomer 1: Abnormal lactone; Enantiomer 2: Normal lactone | Enantiospecific oxidation | pnas.org |
Nucleophilic Addition Reactions
The carbonyl group of this compound is susceptible to attack by various nucleophiles. These reactions are fundamental for constructing more complex molecular architectures.
One notable example is the cross-aldol reaction between silyl (B83357) enol ethers derived from bicyclo[3.2.0]alkanones and chiral benzyloxypropanals in the presence of a Lewis acid like titanium tetrachloride (TiCl₄). This reaction proceeds with high stereoselectivity, allowing for the creation of multiple new stereogenic centers. researchgate.net Another interesting transformation involves the reaction of a cyclopentanone (B42830) lithium enolate with phenyl vinyl sulfoxide (B87167) to generate isomeric bicyclo[3.2.0]heptan-1-ols. acs.org
Cycloaddition and Cycloreversion Reactions
The strained cyclobutane (B1203170) ring in the bicyclo[3.2.0]heptane skeleton makes it a participant in unique cycloaddition and cycloreversion reactions.
Diels-Alder Reactions as Dienophiles
While the bicyclo[3.2.0]heptene skeleton is often formed via cycloaddition reactions, its derivatives can also act as dienophiles in Diels-Alder reactions, although this is less common. The strained nature of the double bond within the five-membered ring can influence its reactivity. Computational studies have explored the feasibility of Diels-Alder reactions with various dienophiles, including anionic species. nih.gov
Retro [2+2] Cycloadditions (e.g., Mechanochemical Ring-Opening)
The cyclobutane ring of the bicyclo[3.2.0]heptane system can undergo a retro [2+2] cycloaddition, effectively opening the four-membered ring. This process can be initiated by mechanical force, a field known as mechanochemistry. nih.govacs.org When incorporated into a polymer chain, the bicyclo[3.2.0]heptane unit can function as a mechanophore, a mechanically responsive unit. nih.govacs.org
Under sonication, which applies mechanical stress, polymers containing this mechanophore can undergo ring-opening to form reactive bis-enone species. nih.gov This transformation is reversible under photochemical conditions, suggesting potential applications in self-healing materials where mechanical stress could be repaired by exposure to light. nih.govacs.org Computational studies, such as CoGEF (Constrained Geometries simulate External Force) calculations, have been used to quantify the force required for this ring-opening. nih.gov Mechanistic studies on related bicyclo[4.2.0]octane systems suggest that the mechanochemical cycloreversion of the cyclobutane ring likely proceeds through a stepwise mechanism involving a diradical intermediate. researchgate.net
Ring Expansion and Rearrangement Processes
The strained bicyclic framework of this compound and its derivatives makes it a versatile substrate for various ring expansion and rearrangement reactions. These transformations are typically driven by the release of ring strain associated with the fused cyclobutane ring, leading to the formation of more stable seven-membered ring systems or other bicyclic structures.
The treatment of bicyclo[3.2.0]heptanone systems with strong acids provides a direct pathway to seven-membered carbocycles. This two-carbon ring expansion reaction is a synthetically valuable method for accessing cycloheptenone derivatives.
In the presence of strong acids such as fluorosulfonic acid (FSO3H) or 96% sulfuric acid (H2SO4), bicyclo[3.2.0]heptan-6-one, a close structural analog of the title compound, undergoes a clean and efficient isomerization. cdnsciencepub.comcdnsciencepub.com The reaction proceeds through protonation of the carbonyl oxygen, which facilitates the cleavage of the C1-C5 bond (the bond common to both rings). This rearrangement leads to the formation of a stabilized carbocation, which upon rearrangement and deprotonation yields the corresponding protonated cyclohept-2-enone. cdnsciencepub.comcdnsciencepub.com The seven-membered ring ketones can then be recovered in good yield by quenching the acidic solution with a mild base, such as a sodium bicarbonate-ether mixture. cdnsciencepub.comresearchgate.net
The mechanism involves the cleavage of the β-carbon-carbon bond relative to the carbonyl group upon protonation. cdnsciencepub.com This type of rearrangement has been explored for various substituted bicyclo[3.2.0]heptanone derivatives, demonstrating its utility in the synthesis of functionalized seven-membered rings. cdnsciencepub.comresearchgate.net For instance, bicyclo[3.2.0]hept-2-en-7-one similarly rearranges to cyclohepta-2,4-dienone under these conditions. cdnsciencepub.com However, the regiochemical outcome can be influenced by the position of unsaturation within the bicyclic system. Bicyclo[3.2.0]hept-2-en-6-one, when treated with FSO3H, rearranges to protonated 1-acetylcyclopentadiene instead of a seven-membered ring. cdnsciencepub.comresearchgate.net
Table 1: Acid-Catalyzed Rearrangements of Bicyclo[3.2.0]heptanone Derivatives
| Starting Material | Acid Catalyst | Product | Reference |
|---|---|---|---|
| Bicyclo[3.2.0]heptan-6-one | FSO3H or 96% H2SO4 | Protonated cyclohept-2-enone | cdnsciencepub.com, cdnsciencepub.com |
| Bicyclo[3.2.0]hept-2-en-7-one | FSO3H or 96% H2SO4 | Protonated cyclohepta-2,4-dienone | cdnsciencepub.com, researchgate.net |
| Bicyclo[3.2.0]hept-2-en-6-one | FSO3H | Protonated 1-acetylcyclopentadiene | cdnsciencepub.com, researchgate.net |
Photochemical excitation of bicyclo[3.2.0]heptan-2-one derivatives can induce a different mode of ring expansion, leading to the formation of bicyclic lactols or their corresponding methoxy (B1213986) acetals. This transformation provides access to the 2-oxabicyclo[3.3.0]octanone skeleton.
The photolysis of bicyclic cyclobutanones, such as derivatives of bicyclo[3.2.0]heptan-6-one, in nucleophilic solvents like methanol (B129727) or aqueous tetrahydrofuran (B95107) (THF) can result in a highly selective ring-expansion process. electronicsandbooks.com The reaction is believed to proceed through the formation of an intermediate oxacarbene via an alpha-cleavage (Norrish Type I) of the bond between the carbonyl carbon and the more substituted adjacent carbon. This oxacarbene is then trapped intramolecularly by the solvent. electronicsandbooks.com
For example, photolysis of specific bicyclo[3.2.0]heptan-6-one derivatives in methanol yields the corresponding 3-methoxy-2-oxabicyclo[3.3.0]octan-2-ones (cyclic acetals). electronicsandbooks.com When the reaction is carried out in aqueous THF or aqueous acetonitrile, high yields of the corresponding γ-lactols (3-hydroxy-2-oxabicyclo[3.3.0]octan-2-ones) are obtained. electronicsandbooks.com This process can be synthetically useful; for instance, the photolysis of an epoxy-ketone derivative in methanol produced a crystalline epoxy-acetal which is a known intermediate in prostaglandin (B15479496) synthesis. electronicsandbooks.com However, the synthetic utility can sometimes be diminished by competing photoreactions, such as the formation of alkenes via a retro [2+2] cycloreversion. electronicsandbooks.com
Table 2: Photolytic Ring Expansion of Bicyclo[3.2.0]heptanone Derivatives
| Substrate | Solvent | Major Product(s) | Reference |
|---|---|---|---|
| Epoxy-bicyclo[3.2.0]heptan-6-one (1) | Methanol | Epoxy-acetal (3) and isomeric acetal (B89532) (4) | electronicsandbooks.com |
| Bicyclo[3.2.0]heptan-6-one derivative (10) | Aqueous THF | γ-Lactol (22) | electronicsandbooks.com |
| Butyl-substituted ketone (11) | Aqueous THF | γ-Lactol (23) (77% yield) | electronicsandbooks.com |
| Silyl-ether substituted ketone (8) | Aqueous THF | γ-Lactol (21) (40% yield) and alkene (19) (34% yield) | electronicsandbooks.com |
(Product numbers correspond to those in the cited literature)
Other Functionalization and Derivatization Reactions
Beyond ring expansion, the bicyclo[3.2.0]heptan-2-one core can undergo a variety of other chemical transformations, allowing for the introduction of new functional groups and the synthesis of diverse derivatives. These reactions primarily target the carbonyl group or involve cleavage of the strained C1-C5 bond under different conditions.
One key transformation is the Baeyer-Villiger oxidation. This reaction on spiro[bicyclo[3.2.0]heptane-2,2'- publish.csiro.auresearchgate.netdioxolan]-6-one, a protected derivative, follows the conventional pathway where the more substituted carbon atom migrates, providing a lactone that serves as a precursor to jasmonoids and prostanoids. arkat-usa.org
Another functionalization involves the addition of nucleophiles facilitated by Lewis acids. Bicyclo[3.2.0]heptan-6-ones react with iodotrimethylsilane, often catalyzed by zinc(II) iodide, to yield 3-iodocycloheptanones. thieme-connect.de Similarly, the addition of benzenethiol (B1682325) in the presence of zinc(II) chloride and hydrochloric acid produces 3-(phenylsulfanyl)cycloheptanones. thieme-connect.de
The carbonyl group can also be converted into a ketal. For example, 6,6-dimethoxy-bicyclo[3.2.0]heptan-2-one has been synthesized and its conformational properties studied using 1H-NMR. researchgate.net
Furthermore, the title compound and its derivatives are key intermediates in the synthesis of more complex molecules. For instance, this compound is used in the synthesis of bicyclo[3.2.0]heptane-derived amino acids. researchgate.net The photochemical [2+2] cycloaddition reaction is a common method to create the bicyclo[3.2.0]heptane skeleton, which is then further functionalized. arkat-usa.orgparis-saclay.fr The development of organophotoredox-catalyzed stereoselective [2+2] photocycloadditions has also enabled the synthesis of enantioenriched and highly substituted bicyclo[3.2.0]heptanes. mdpi.com
Table 3: Summary of Other Functionalization Reactions
| Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|
| Baeyer-Villiger Oxidation | Peroxy acid | Lactone | arkat-usa.org |
| Nucleophilic Addition/Ring Opening | Iodotrimethylsilane, ZnI2 | 3-Iodocycloheptanone | thieme-connect.de |
| Nucleophilic Addition/Ring Opening | Benzenethiol, ZnCl2, HCl | 3-(Phenylsulfanyl)cycloheptanone | thieme-connect.de |
| Ketalization | Methanol, acid catalyst | Dimethoxy ketal | researchgate.net |
| [2+2] Photocycloaddition (Synthesis) | Alkene + Enone | Bicyclo[3.2.0]heptanone skeleton | arkat-usa.org, paris-saclay.fr |
| Organophotoredox [2+2] Cycloaddition | Aryl bis-enone, Eosin Y, LiBr | Enantioenriched bicyclo[3.2.0]heptane | mdpi.com |
Stereochemical and Chiroptical Properties of 1s,5s Bicyclo 3.2.0 Heptan 2 One
Absolute Configuration Determination Methodologies
The unambiguous assignment of the absolute configuration of bicyclo[3.2.0]heptane derivatives is crucial for understanding their chemical behavior and for their application as chiral synthons. Several methodologies have been employed to this end, with single-crystal X-ray diffraction being a definitive technique. For instance, the absolute configuration of a highly substituted bicyclo[3.2.0]heptane, (1S,5R,6R,7S)-9a, was unequivocally determined through X-ray diffraction analysis of a crystalline sample. mdpi.com This direct method provides precise three-dimensional structural information, confirming the spatial arrangement of atoms.
In the absence of suitable crystals for X-ray analysis, chiroptical methods, particularly circular dichroism (CD) spectroscopy, have proven to be powerful tools. The absolute configuration of the bridgehead carbon atom (C-5) in bicyclic β-lactams, which share a similar fused ring system, can be reliably established using CD spectroscopy. researchgate.net This technique measures the differential absorption of left and right circularly polarized light, which is exquisitely sensitive to the molecule's three-dimensional structure. By comparing experimental CD spectra with those predicted by quantum chemical calculations, the absolute configuration can be confidently assigned. researchgate.net This approach has been successfully applied to various chiral organic molecules. researchgate.net
Furthermore, in some cases, the absolute configuration of a new bicyclo[3.2.0]heptane derivative can be inferred by chemical correlation to a compound of known chirality. For example, the structure and configuration of an adduct with a (1R,5S) configuration at the ring fusion was established, and this was related back to the known chirality of the starting material. datapdf.com
Analysis of Conformational Dynamics and Ring Strain
The bicyclo[3.2.0]heptane ring system possesses inherent strain due to the fusion of the five- and four-membered rings. This strain influences the molecule's conformational preferences and reactivity. Studies on the related bicyclo[3.2.0]heptan-6-one have shown through electron diffraction and molecular mechanics (MM2) calculations that the endo (boat) conformation is overwhelmingly dominant at room temperature (>99%). This preference is attributed to reduced Pitzer strain. In this conformation, the four-membered ring is planar, while the five-membered ring adopts a conformation with shorter C-C bonds.
The conformational dynamics of the bicyclo[3.2.0]heptane system are critical in determining the stereochemical outcome of reactions. The preferred conformation of the molecule can dictate the direction of attack of incoming reagents. Investigations into reactions of bicyclo[3.2.0]heptene derivatives have revealed that the endo-envelope conformer is generally preferred over the exo-twist conformer. stir.ac.uk This conformational preference, assuming an antiperiplanar arrangement of reacting species, can explain the observed regioselectivity in reactions such as the addition of HOBr. stir.ac.uk The steric environment around the reactive centers, which is a direct consequence of the molecule's conformation, plays a significant role in controlling stereoselectivity. stir.ac.uk
Chiroptical Spectroscopy (e.g., Circular Dichroism) and Optical Rotatory Strength
Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for probing the stereochemistry of chiral molecules like (1S,5S)-bicyclo[3.2.0]heptan-2-one. The CD spectrum provides information about the electronic transitions of the chromophores within the chiral environment of the molecule. For (+)-(1S,5S)-bicyclo[3.2.0]heptan-3-one, a closely related isomer, the enantiomerically pure compound has been prepared and its CD spectra, rotational strength, and dipole strength have been determined. rsc.org Notably, this compound exhibits an unusually large rotational strength. rsc.org
The application of CD spectroscopy is not limited to qualitative analysis. In conjunction with quantum chemical calculations, it can be used for the definitive assignment of absolute configuration. researchgate.net Theoretical calculations of CD spectra for possible stereoisomers can be compared with the experimental spectrum to identify the correct enantiomer. This combined experimental and computational approach has become a reliable method for stereochemical elucidation of various chiral organic molecules, including complex systems like bicyclic β-lactams. researchgate.net
The table below summarizes the chiroptical data for a related bicyclic ketone, highlighting the type of data obtained through these spectroscopic methods.
| Compound | Spectroscopic Data | Method |
| (+)-(1S,5S)-bicyclo[3.2.0]heptan-3-one | c.d. spectra, rotational strength, dipole strength | Experimental |
Data for a closely related isomer is presented to illustrate the application of chiroptical spectroscopy.
Influence of Stereochemistry on Reaction Pathways and Selectivity
The fixed stereochemistry of this compound and its derivatives exerts a profound influence on the pathways and selectivity of their reactions. The rigid, chiral framework creates a distinct steric and electronic environment that can direct the approach of reagents, leading to high levels of stereocontrol.
In asymmetric [2+2] cycloaddition reactions, the stereochemistry of the bicyclo[3.2.0]heptan-6-one product is directly controlled by the chiral auxiliary used in the reaction. For example, the reaction of cyclopentene (B43876) with a β-disubstituted ketene (B1206846) iminium salt can produce a bicyclo[3.2.0]heptan-6-one adduct with a high enantiomeric excess (>97%) and a specific absolute configuration at the ring fusion (1R,5S). datapdf.com This demonstrates that the inherent chirality of the starting materials can be effectively transferred to the product.
The stereochemistry of the bicyclic system also governs the regioselectivity of subsequent reactions. For instance, the acid-catalyzed ring cleavage of epoxides derived from bicyclo[3.2.0]hept-2-en-6-one proceeds with marked selectivity. rsc.org The conformational preferences of the intermediate protonated epoxides are thought to explain the observed selectivity. rsc.org Similarly, in bioreduction reactions, the stereochemistry of the starting ketone dictates the stereochemistry of the resulting alcohol product. The bioreduction of (rac)-bicyclo[3.2.0]hept-2-en-6-one using Mortierella ramanniana results in the stereoselective formation of 6-endo-(1S,5R,6S)-bicyclo[3.2.0]hept-2-en-6-ol. nih.gov
The following table provides examples of how the stereochemistry of bicyclo[3.2.0]heptane derivatives influences reaction outcomes.
| Reactant | Reagent/Catalyst | Product | Key Stereochemical Outcome |
| Cyclopentene and a chiral ketene iminium salt | ZnCl₂ | (1R,5S)-bicyclo[3.2.0]heptan-6-one derivative | High enantiomeric excess (>97%) datapdf.com |
| Epoxides of bicyclo[3.2.0]hept-2-en-6-one | Acid | Ring-opened products | High regioselectivity rsc.org |
| (rac)-bicyclo[3.2.0]hept-2-en-6-one | Mortierella ramanniana | 6-endo-(1S,5R,6S)-bicyclo[3.2.0]hept-2-en-6-ol | High product enantioselectivity nih.gov |
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) for Configurational and Conformational Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of bicyclo[3.2.0]heptane systems. Both ¹H and ¹³C NMR provide a wealth of information for confirming the bicyclic framework and for assigning the relative stereochemistry (configurational analysis) and the puckering of the fused rings (conformational analysis).
Detailed ¹H-NMR analysis is particularly crucial. For derivatives of bicyclo[3.2.0]heptane, it has been noted that simple coupling constant analysis may not be sufficient to unambiguously determine the ring annelation. A complete analysis of the entire spin system is often required for a definitive assignment. rsc.org Studies on related bicyclo[3.2.0]heptane derivatives have shown that the five-membered cyclopentanone (B42830) ring typically adopts a twist (T) conformation. rsc.org The precise conformation, however, can be influenced by substituents, which may cause a flattening of the ring. rsc.org
In the context of determining absolute configuration, ¹H-NMR coupling constants of a synthesized enantiopure bicyclo[3.2.0]heptane can be compared to those of a derivative whose structure has been unequivocally confirmed by a method like X-ray crystallography. sigmaaldrich.com
¹³C-NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their geometric and electronic environment, making them useful for conformational analysis. For instance, in related bicyclic systems, the chemical shift of carbons at the ring junction and adjacent positions can help deduce the endo or exo conformation of the rings. studylib.net
Table 1: Representative ¹H and ¹³C NMR Data for Bicyclo[3.2.0]heptane Derivatives (Note: The following table is illustrative, based on data for related bicyclo[3.2.0]heptane structures. Exact chemical shifts for (1S,5S)-bicyclo[3.2.0]heptan-2-one may vary.)
Mass Spectrometry for Regioisomer Differentiation
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for distinguishing it from its isomers. While standard electron ionization (EI) provides a characteristic fragmentation pattern, it is often the use of soft ionization techniques, such as chemical ionization (CI), that allows for the differentiation of closely related isomers.
A study specifically examining bicyclo[3.2.0]heptan-2-one derivatives demonstrated the utility of chemical ionization mass spectrometry with isobutane (B21531) as the reagent gas. acs.org This technique allows for the unequivocal differentiation between head-to-head (hh) and head-to-tail (ht) regioisomers that can be formed during photochemical [2+2] cycloaddition reactions. acs.org The relative intensities of the fragment ions in the CI mass spectra provide a clear signature for each regioisomer. acs.org
Furthermore, in some cases, CI mass spectrometry can even help distinguish between syn and anti stereoisomers based on the relative intensity of the protonated molecular ion [M+H]⁺. acs.org This suggests that the stereochemistry of the ring fusion influences the stability of the protonated molecule, which is reflected in the mass spectrum.
Table 2: Mass Spectrometry Data for Isomer Differentiation
Electron Diffraction Studies on Molecular Geometry
Gas-phase electron diffraction is a powerful technique for determining the precise bond lengths, bond angles, and torsional angles of a molecule in the absence of intermolecular forces from a crystal lattice or solvent. However, a review of the scientific literature did not yield specific electron diffraction studies conducted on this compound to determine its molecular geometry.
Vibrational and Electronic Circular Dichroism (VCD/ECD) for Chiroptical Analysis
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that are essential for determining the absolute configuration of chiral molecules like this compound. ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region, typically probing electronic transitions such as the n→π* transition of the carbonyl group. VCD provides similar information but for vibrational transitions in the infrared region.
While the chiroptical properties of bicyclic ketones are of significant scientific interest, and studies have been performed on other isomers such as (+)-(1S,5S)-bicyclo[3.2.0]heptan-3-one, specific experimental or computationally predicted VCD and ECD spectra for this compound were not found in the surveyed literature. rsc.org For complex molecules, the assignment of absolute configuration is often achieved by comparing the experimental VCD or ECD spectrum with spectra predicted by quantum chemical calculations for a known configuration. researchgate.net
Table of Mentioned Compounds
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of bicyclo[3.2.0]heptane systems. It has been widely applied to elucidate reaction mechanisms, predict stereochemical outcomes, analyze strain and conformations, and calculate spectroscopic parameters.
Reaction Mechanism Elucidation and Transition State Analysis
DFT calculations have been crucial in unraveling the mechanisms of reactions involving the bicyclo[3.2.0]heptane core. For instance, in the context of organophotoredox-catalyzed [2+2] photocycloadditions to form bicyclo[3.2.0]heptanes, DFT studies have been employed to validate the proposed reaction pathways. mdpi.comresearchgate.net These calculations have helped in understanding the formation of the bicyclic radical anion intermediate and its subsequent oxidation to the final product. mdpi.com The Gibbs free energy profiles for different reaction pathways can be computed to determine the most favorable route. mdpi.com
In other synthetic approaches, such as the Au(I)-catalyzed cycloisomerization of 1,6-enynes to produce bicyclo[3.2.0]hept-6-en-2-ones, computational investigations using DFT have revealed a stepwise 6-endo-dig cyclization followed by a skeletal rearrangement as the most probable reaction pathway. Transition state modeling using DFT methods is also instrumental in elucidating the mechanisms of key cyclization steps in the synthesis of complex natural products containing the bicyclo[3.2.0]heptane framework. e3s-conferences.org Furthermore, DFT has been used to evaluate the course of reaction pathways in Pd-catalyzed intramolecular cyclization and oxidation reactions that yield substituted cycloheptenones from bicyclo[3.2.0]heptanone derivatives. researchgate.net DFT calculations have also been used to explore the unconventional crossed [2+2] cycloaddition process in the formation of fused bicyclo[3.2.0]heptane-2,4-diones. bohrium.com
Stereoselectivity Prediction and Absolute Configuration Assignment
A significant application of DFT in the study of (1S,5S)-bicyclo[3.2.0]heptan-2-one and its analogs is the prediction and rationalization of stereoselectivity in their synthesis. In organophotoredox-catalyzed stereoselective [2+2] photocycloadditions, DFT calculations have successfully explained the preferential formation of specific diastereoisomers by analyzing the energies of the transition states leading to different stereochemical outcomes. mdpi.com The use of chiral auxiliaries to control stereoselectivity has been rationalized through computational models. mdpi.com
Furthermore, DFT calculations, often in conjunction with experimental techniques like X-ray crystallography and chiroptical spectroscopy, are a reliable method for the assignment of the absolute configuration of chiral bicyclo[3.2.0]heptanes. mdpi.comresearchgate.net For example, the absolute configuration of products from [2+2] photocycloaddition reactions has been unambiguously determined by comparing experimental data with DFT-calculated results. mdpi.com The combination of experimental electronic circular dichroism (ECD) or vibrational circular dichroism (VCD) spectra with their quantum chemical predictions at the DFT level provides a powerful tool for stereochemical assignment. researchgate.net In the synthesis of spiro[1-azabicyclo[3.2.0]heptane] frameworks, DFT calculations have been used to confirm the relative configuration of the cycloadducts. acs.org Similarly, the absolute configurations of enantiomers of bicyclo[3.2.0]hept-3-en-6-endo-ols were assigned with the aid of single-crystal X-ray diffraction analysis. researchgate.net
Strain Energy and Conformational Analysis
The bicyclo[3.2.0]heptane skeleton is characterized by significant ring strain due to the fusion of a cyclopentane (B165970) and a cyclobutane (B1203170) ring. DFT calculations, often employing homodesmotic reactions, have been used to quantify this strain energy. For the parent bicyclo[3.2.0]heptane, the strain energy has been calculated using various high-level electronic structure theories. swarthmore.edu For a related derivative, (1R,5S)-bicyclo[3.2.0]hept-2-en-6-one, the strain energy was estimated to be around 69 kcal·mol⁻¹, arising from angle strain, torsional eclipsing, and transannular van der Waals repulsions. The strain energy of the bicyclo[3.2.0]heptane system is a key factor influencing its reactivity, making it susceptible to ring-opening reactions.
Conformational analysis of bicyclo[3.2.0]heptane derivatives using DFT reveals the preferred geometries of the molecule. Studies have shown that the bicyclo[3.2.0]heptane core favors a boat-like conformation, a feature that is largely unaffected by various substitution patterns. researchgate.netresearchgate.net The cyclobutane ring in these systems often adopts a puckered conformation to alleviate some of the inherent strain. DFT calculations have also been used to study the conformational preferences of potential precursors in the synthesis of natural products containing the bicyclo[3.2.0]heptane subunit. chemrxiv.org
| Method | Strain Energy (kcal/mol) | Reference |
| W1BD | 30.5 | swarthmore.edu |
| G-4 | 31.1 | swarthmore.edu |
| CBS-APNO | 30.2 | swarthmore.edu |
| CBS-QB3 | 30.6 | swarthmore.edu |
| M062X/6-31+G(2df,p) | 31.6 | swarthmore.edu |
| Homodesmotic Reaction (related derivative) | 69 |
Table 1: Calculated Strain Energies for bicyclo[3.2.0]heptane.
Prediction of Spectroscopic Parameters and Chiroptical Properties
Time-dependent DFT (TD-DFT) is a widely used method for the prediction of spectroscopic parameters, particularly chiroptical properties such as electronic circular dichroism (ECD) and optical rotatory dispersion (ORD). vu.nl These calculations are invaluable for assigning the absolute configuration of chiral molecules like this compound by comparing the calculated spectra with experimental measurements. researchgate.net The simulation of CD spectra of organic molecules using TD-DFT has shown good agreement with experimental data. vu.nl For other bicyclic ketones, TD-DFT calculations have provided satisfactory interpretations of both absorption and emission chiroptical spectra, offering insights into ground and excited state electronic properties. researchgate.net
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations offer a computationally less expensive approach to study the conformational landscape and dynamics of molecules like this compound.
In a study on the organophotoredox-catalyzed synthesis of bicyclo[3.2.0]heptanes, initial geometries of the reactants were generated through Monte Carlo conformational sampling using the MMFFs force field. mdpi.com Electron diffraction studies combined with molecular mechanics calculations have been used to analyze the bond angles and puckered conformation of the cyclobutane ring in bicyclo[3.2.0]heptane derivatives. These studies have shown that the bicyclic core of these molecules tends to adopt a boat-like conformation. researchgate.net
Advanced Quantum Chemical Methods for Electronic Structure and Properties
For a more accurate description of the electronic structure and properties, especially for excited states and complex reaction pathways, advanced quantum chemical methods beyond standard DFT are employed. Methods like the Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (CASPT2) are particularly useful. comporgchem.com
While specific applications of these advanced methods to this compound are not extensively documented in the provided search results, their utility in studying related systems is well-established. For instance, CASSCF and CASPT2 calculations have been used to investigate competing sigmatropic shifts and intramolecular cycloadditions in systems that can be conceptually related to the reactivity of bicyclo[3.2.0]heptanes. researchgate.net The CASPT2 method is known to provide a realistic picture of electronic states, even with a minimal active space, and is crucial for studying systems where electron correlation effects are significant. molcas.org These methods are essential for benchmarking the performance of other computational approaches for predicting activation barriers and reaction energetics. comporgchem.com
Applications of Bicyclo 3.2.0 Heptan 2 One and Its Derivatives in Advanced Synthesis and Materials Science
As Chiral Building Blocks and Synthons in Complex Organic Synthesis
The inherent chirality and conformational rigidity of bicyclo[3.2.0]heptan-2-one derivatives make them invaluable chiral building blocks in asymmetric synthesis. The fused cyclobutane (B1203170) and cyclopentane (B165970) rings provide a well-defined three-dimensional scaffold, allowing for a high degree of stereocontrol in subsequent chemical transformations. This is particularly evident in the use of enantiomerically pure forms, such as (1S,5S)-bicyclo[3.2.0]heptan-2-one, which serve as starting materials for the synthesis of a wide array of complex molecules.
The strategic placement of functional groups on the bicyclic framework allows for selective manipulations of each ring. For instance, the ketone functionality can be readily transformed into other groups, while the bicyclic system itself can be cleaved or rearranged to generate highly functionalized cyclopentane or cyclohexane (B81311) derivatives. This versatility has been exploited in the synthesis of numerous natural products and other biologically active compounds. arkat-usa.orgresearchgate.net
Furthermore, derivatives such as bicyclo[3.2.0]hept-3-en-6-ones have been shown to be suitable for chemo-, regio-, and stereo-controlled manipulations, making them useful for assembling more complex structures in a predictable manner. orgsyn.org The ability to introduce substituents at various positions on the bicyclic core further expands their utility as synthons, providing access to a diverse range of chiral intermediates. researchgate.netacs.org
Total Synthesis of Natural Products and Complex Molecular Architectures
The strategic importance of bicyclo[3.2.0]heptan-2-one derivatives is prominently showcased in their application to the total synthesis of a variety of natural products. The rigid bicyclic system serves as a template to set key stereocenters, which are then carried through a synthetic sequence to the final target molecule.
Prostanoids and Jasmonoids
Bicyclo[3.2.0]heptane derivatives are well-established intermediates in the synthesis of prostanoids and jasmonoids, two classes of cyclopentane-based natural products with significant biological activities. arkat-usa.orgresearchgate.net A key strategy involves the Baeyer-Villiger oxidation of a bicyclo[3.2.0]heptan-2-one derivative to form a lactone, which then serves as a precursor to these target molecules. arkat-usa.org For example, spiro[bicyclo[3.2.0]heptane-2,2'- Current time information in Bangalore, IN.nih.govdioxolan]-6-one has been utilized as a versatile intermediate for the synthesis of precursors to (±)-PGE2 and (±)-methyl jasmonate. arkat-usa.orgresearchgate.net The challenges presented by the synthesis of these complex molecules have spurred the development of innovative synthetic methodologies centered around the bicyclo[3.2.0]heptane framework. researchgate.net
| Natural Product Class | Bicyclic Precursor Application | Key Transformation |
| Prostanoids (e.g., PGE2) | Serves as a scaffold to construct the functionalized cyclopentane core. | Baeyer-Villiger oxidation to form a key lactone intermediate. arkat-usa.orgrsc.org |
| Jasmonoids (e.g., Methyl Jasmonate) | Provides the cyclopentanone (B42830) backbone with correct stereochemistry. | Oxidative cleavage of the cyclobutane ring. arkat-usa.orgresearchgate.net |
Grandisol (B1216609), Lineatin (B1675484), Filifolone, and Raikovenal
The utility of bicyclo[3.2.0]heptan-2-one derivatives extends to the synthesis of several important insect pheromones and other natural products. Stereoselective total syntheses of racemic grandisol and lineatin have been achieved using 1,4-dimethylbicyclo[3.2.0]hept-3-en-6-one as a key intermediate. researchgate.net This approach highlights the efficiency of using a common bicyclic precursor to access multiple target molecules.
Similarly, the bicyclo[3.2.0]hept-2-en-6-one framework has proven to be a versatile starting point for the synthesis of grandisol, lineatin, filifolone, and raikovenal. acs.org The ability to perform selective manipulations on these bicyclic ketones allows for the construction of these structurally diverse natural products from a common synthetic pathway. acs.orgacs.org
| Natural Product | Bicyclic Intermediate | Synthetic Utility |
| Grandisol | 1,4-Dimethylbicyclo[3.2.0]hept-3-en-6-one | Pivotal intermediate in a stereoselective total synthesis. researchgate.netacs.org |
| Lineatin | 1,4-Dimethylbicyclo[3.2.0]hept-3-en-6-one | Utilized in a stereoselective total synthesis from a common intermediate. orgsyn.orgresearchgate.net |
| Filifolone | Bicyclo[3.2.0]hept-2-en-6-one derivatives | Serves as a versatile starting material for total synthesis. orgsyn.orgacs.org |
| Raikovenal | Bicyclo[3.2.0]hept-2-en-6-one derivatives | Accessible through selective manipulations of the bicyclic framework. acs.org |
Sarkomycin (B75957) A and Analogues
The antitumor antibiotic sarkomycin A has also been a target for syntheses employing bicyclo[3.2.0]heptan-2-one derivatives. A notable approach involves the microbial Baeyer-Villiger reaction of substituted bicyclo[3.2.0]heptan-6-ones. nih.gov This biocatalytic step can proceed with high enantioselectivity, providing a chiral lactone intermediate that can be further elaborated to sarkomycin A. nih.govkisti.re.kr For instance, the microbial oxidation of racemic 2-substituted bicyclo[3.2.0]heptan-6-ones using Acinetobacter calcoaceticus yields regioisomeric lactones with varying enantiomeric excesses, which are valuable precursors for sarkomycin A. nih.gov
Isonucleoside and Heterocyclic Scaffolds
The bicyclo[3.2.0]heptane framework has been ingeniously employed in the design and synthesis of novel isonucleosides and other heterocyclic scaffolds. dntb.gov.uanih.gov These efforts are often aimed at developing new antiviral agents. For example, isonucleosides constructed on a 2-oxa-6-thiabicyclo[3.2.0]heptane skeleton have been synthesized as conformationally restricted analogues of known antiviral drugs like lamivudine. nih.govacs.org Another example is the construction of an isonucleoside on a 2,6-dioxobicyclo[3.2.0]heptane skeleton as a potential anti-HIV agent. nih.gov These syntheses demonstrate the adaptability of the bicyclic core to create complex, polycyclic systems with potential biological applications. researchgate.net
Development of Chiral Ligands for Asymmetric Catalysis
The rigid and chiral nature of the bicyclo[3.2.0]heptane skeleton makes it an attractive scaffold for the development of new chiral ligands for asymmetric catalysis. By functionalizing the bicyclic framework with coordinating groups, such as phosphines, it is possible to create ligands that can effectively control the stereochemical outcome of metal-catalyzed reactions.
Role in Polymer Chemistry and Materials Science
The bicyclo[3.2.0]heptane framework, particularly in its functionalized forms, presents unique opportunities in the realm of polymer chemistry and materials science. Its strained ring system and susceptibility to controlled ring-opening reactions make it a candidate for the synthesis of novel polymers and the development of advanced materials with responsive properties.
Precursors for Ring-Opening Metathesis Polymerization (ROMP)
Ring-Opening Metathesis Polymerization (ROMP) is a powerful method for the synthesis of polymers from cyclic olefins, driven by the relief of ring strain. scribd.com20.210.105 The success of ROMP is highly dependent on the monomer's structure and the catalyst employed. While the specific use of this compound as a direct monomer in ROMP is not extensively documented in scientific literature, the polymerization of a closely related analogue, bicyclo[3.2.0]heptene, has been successfully demonstrated.
The living ring-opening metathesis polymerization of bicyclo[3.2.0]heptene has been achieved using a ruthenium alkylidene complex. acs.orgcaltech.edu This demonstrates that the bicyclo[3.2.0] ring system possesses sufficient strain to undergo ROMP. However, the presence of a ketone group, as in bicyclo[3.2.0]heptan-2-one, introduces challenges for traditional ROMP catalysts. Ketones can interact with the metal center of the catalyst, potentially leading to catalyst deactivation or undesired side reactions. 20.210.105
To overcome this, a common strategy involves the protection of the ketone functionality, for instance, as a ketal. Research on other cyclic ketones has shown that their ketal-protected derivatives can undergo ROMP, followed by deprotection to yield polyketones. acs.org This two-step approach allows for the creation of polymers with ketone functionalities regularly spaced along the polymer backbone. While not specifically detailed for this compound, this precedent suggests a potential, albeit indirect, pathway for its use in ROMP.
Table 1: Comparison of Bicyclo[3.2.0]heptane Derivatives in the Context of ROMP
| Compound | Structure | Polymerizability via ROMP | Notes |
| Bicyclo[3.2.0]heptene | C₇H₁₀ | Demonstrated | The absence of a ketone allows for direct polymerization with suitable catalysts. acs.orgcaltech.edu |
| This compound | C₇H₁₀O | Not directly demonstrated | The ketone group may interfere with common ROMP catalysts. 20.210.105 |
| Ketal-protected bicyclo[3.2.0]heptan-2-one | Varies | Potentially polymerizable | Protection of the ketone could enable ROMP, followed by deprotection to yield a polyketone. acs.org |
Integration into Mechanophores for Stress-Responsive and Self-Healing Materials
A significant application of the bicyclo[3.2.0]heptane (BCH) scaffold is its use as a mechanophore—a mechanically sensitive chemical unit. When incorporated into a polymer chain, a mechanophore can undergo a specific chemical reaction in response to mechanical stress, leading to materials with stress-sensing, stress-stiffening, or self-healing capabilities.
Derivatives of bicyclo[3.2.0]heptane have been investigated as non-scissile mechanophores. This means that upon mechanical activation, the ring system opens to generate new chemical functionality without breaking the polymer backbone. uwindsor.ca Specifically, the mechanical force induces a formal retro [2+2] cycloaddition of the bicyclo[3.2.0]heptane unit. scribd.com This ring-opening event generates reactive bis-enone functionalities along the polymer chain. uwindsor.ca
These newly formed bis-enones are capable of participating in conjugate addition reactions, which can be harnessed for self-healing purposes. For instance, in the presence of suitable cross-linking agents, the mechanical activation of the BCH mechanophores can trigger covalent bond formation, repairing damage in the material. uwindsor.ca
A key feature of this system is its potential for reversibility. The bis-enone products can undergo a photochemical [2+2] cycloaddition, regenerating the original bicyclo[3.2.0]heptane structure. uwindsor.ca This offers the possibility of creating materials where stress-induced changes could be reversed by exposure to light, providing a platform for switchable material properties. The ring-opening of the BCH mechanophore also leads to a significant local elongation of the polymer chain, which can help to dissipate stress and prevent catastrophic material failure. uwindsor.ca
Table 2: Characteristics of Bicyclo[3.2.0]heptane-based Mechanophores
| Feature | Description | Implication in Materials Science |
| Activation Stimulus | Mechanical Force (e.g., from stretching or sonication) | Enables stress-responsive behavior in materials. uwindsor.ca |
| Chemical Transformation | Non-scissile retro [2+2] cycloaddition | The polymer backbone remains intact, preserving material integrity. uwindsor.ca |
| Product | Bis-enone | The generated functional groups are reactive and can be used for subsequent chemical reactions. uwindsor.ca |
| Reversibility | Photochemical [2+2] cycloaddition | Allows for the potential to "heal" or reset the material's properties using light. uwindsor.ca |
| Application | Stress-responsive and self-healing materials | Development of smart materials that can sense and respond to mechanical damage. uwindsor.ca |
Synthesis and Reactivity of Bicyclo 3.2.0 Heptan 2 One Analogues and Derivatives
Substituted Bicyclo[3.2.0]heptan-2-one Derivatives
The synthesis of substituted bicyclo[3.2.0]heptan-2-one derivatives has been achieved through several methodologies, with photochemical [2+2] cycloaddition being a prominent approach. researchgate.netkirj.ee This method allows for the formation of the characteristic fused ring system from a cyclopentenone and an alkene. orgsyn.org Additionally, organophotoredox catalysis has emerged as a powerful tool for the stereoselective synthesis of highly substituted bicyclo[3.2.0]heptanes. mdpi.com
Palladium-catalyzed reactions have also been employed to construct bicyclo[3.2.0]heptane lactones through C-H activation and C-C cleavage processes. rsc.orgrsc.orgresearchgate.net These methods provide access to functionalized derivatives that can serve as precursors to a variety of other compounds. rsc.orgresearchgate.net For instance, the synthesis of 3,3-dimethyl-cis-bicyclo[3.2.0]heptan-2-one can be accomplished through the oxidation of the corresponding alcohol, which is prepared via a copper(I)-catalyzed photobicyclization of a diene. orgsyn.org
The reactivity of these substituted derivatives is often dictated by the nature and position of the substituents. For example, the presence of substituents can influence the regioselectivity and stereoselectivity of subsequent reactions. In strong acids, certain bicyclo[3.2.0]heptanone derivatives can undergo ring expansion to form cycloheptenone and cycloheptadienone (B157435) derivatives. orgsyn.org
| Derivative | Synthetic Method | Key Reagents/Catalysts | Notes |
|---|---|---|---|
| 3,3-Dimethyl-cis-bicyclo[3.2.0]heptan-2-one | Oxidation of alcohol | Jones reagent | The precursor alcohol is synthesized via copper(I)-catalyzed photobicyclization. orgsyn.org |
| Arylated Bicyclo[3.2.0]heptane Lactones | Palladium-catalyzed C–H activation/C–C cleavage | Pd(OAc)₂, Ac-L-Val-OH (ligand), AgTFA | Provides all-syn arylated lactones. rsc.orgresearchgate.net |
| Non-arylated Bicyclo[3.2.0]heptane Lactones | Palladium-catalyzed C–H activation/C–C cleavage | Pd(OAc)₂, Pyridone-amine ligand | The choice of ligand is crucial for preventing arylation. rsc.orgresearchgate.net |
| Enantioenriched Bicyclo[3.2.0]heptanes | Organophotoredox-catalyzed [2+2] photocycloaddition | Eosin Y, LiBr, Chiral oxazolidinone auxiliary | Achieves high stereoselectivity. mdpi.com |
| Spiro[bicyclo[3.2.0]heptane-2,2’- Current time information in Bangalore, IN.unimi.itdioxolan]-6-one | Photochemically-induced [2+2] cycloaddition | 2-Cyclopenten-1-one (B42074), Vinyl acetate (B1210297) | A versatile intermediate for the synthesis of natural products. arkat-usa.org |
Heterobicyclic Analogues (e.g., Azabicyclo[3.2.0]heptanes, Oxabicyclo[3.2.0]heptanes)
The incorporation of heteroatoms into the bicyclo[3.2.0]heptane framework gives rise to heterobicyclic analogues with distinct chemical and biological properties. The synthesis of these analogues often involves cycloaddition reactions where one of the components contains the heteroatom.
Azabicyclo[3.2.0]heptanes have been synthesized through various methods, including photochemical [2+2] cycloadditions. For instance, intramolecular photochemical cyclization of acetophenone (B1666503) enamides can yield 2-azabicyclo[3.2.0]heptanes. researchgate.net The Kochi-Salomon reaction, a photochemical [2+2] cycloaddition of unactivated olefins, has been adapted to be amine-tolerant, allowing for the synthesis of the parent 3-azabicyclo[3.2.0]heptane from diallylamine. orgsyn.org Furthermore, [3+2] cycloaddition reactions between a cyclobutene (B1205218) ester and an in situ generated azomethine ylide provide an efficient route to substituted 3-azabicyclo[3.2.0]heptanes. researchgate.net
Oxabicyclo[3.2.0]heptanes are another important class of heterobicyclic analogues. The synthesis of 2-oxabicyclo[3.2.0]heptan-3-one derivatives has been achieved through a Lewis acid-catalyzed [2+2] cycloaddition of an N-propiolated camphor (B46023) sultam with a ketene (B1206846) acetal (B89532). researchgate.net This approach allows for the asymmetric synthesis of these functionalized lactones. The reactivity of these compounds is exemplified by the ring-opening of 1-acetyl-substituted 7-oxatricyclo[3.2.1.0³,⁶]octan-2-ones with sodium methoxide (B1231860) to stereoselectively yield methyl 3-exo-acetyl-2-oxabicyclo[3.2.0]heptane-7-endo-carboxylates. researchgate.net
| Analogue | Synthetic Method | Key Reagents/Catalysts | Notes |
|---|---|---|---|
| 2-Azabicyclo[3.2.0]heptanes | Intramolecular photochemical [2+2] cycloaddition | Acetophenone enamides | Yields advanced building blocks for drug discovery. researchgate.net |
| 3-Azabicyclo[3.2.0]heptane | Amine-tolerant Kochi-Salomon reaction | Diallylamine, H₂SO₄, CuSO₄·5H₂O, hv | A one-step synthesis from an unactivated olefin and an amine. orgsyn.org |
| Substituted 3-Azabicyclo[3.2.0]heptanes | [3+2] Cycloaddition | Cyclobut-1-enecarboxylic acid ester, Azomethine ylide | Provides a three-dimensional scaffold for parallel synthesis. researchgate.net |
| 2-Oxabicyclo[3.2.0]heptan-3-one derivatives | Asymmetric [2+2] cycloaddition | N-propiolated Oppolzer's camphorsultam, Dimethylketene bis(trimethylsilyl) acetal, Lewis acid | Yields enantioenriched functionalized lactones. researchgate.net |
| Methyl 3-exo-acetyl-2-oxabicyclo[3.2.0]heptane-7-endo-carboxylates | Ring opening of a tricyclic precursor | 1-Acetyl-7-oxatricyclo[3.2.1.0³,⁶]octan-2-one, MeONa, MeOH | Demonstrates the reactivity of related oxabicyclic systems. researchgate.net |
Structure-Reactivity and Structure-Selectivity Relationships in Derivatives
The relationship between the structure of bicyclo[3.2.0]heptan-2-one derivatives and their reactivity and selectivity is a critical aspect of their chemistry. The stereochemical outcome of reactions involving these compounds is often influenced by the substitution pattern and the reaction conditions.
In the context of [2+2] photocycloaddition reactions for the synthesis of bicyclo[3.2.0]heptanes, the use of chiral auxiliaries has proven effective in controlling stereoselectivity, leading to the formation of enantioenriched products. mdpi.comresearchgate.net The stereoselectivity of these reactions can also be temperature-dependent. For instance, in the organophotoredox-catalyzed [2+2] photocycloaddition of aryl-enones, lower temperatures can favor the formation of the trans-substituted bicyclo[3.2.0]heptane, while higher temperatures may lead to the cis-isomer. unimi.it
The conformational effects of substituents can also play a significant role in directing the stereochemical course of a reaction. For example, in the bioreduction of racemic bicyclo[3.2.0]hept-2-en-6-ones, bulky substituents at the 7-position can overcome the inherent facial selectivity of the reducing enzyme, leading to a reversal of the expected stereochemical outcome in accordance with Prelog's rule. nih.gov
The regioselectivity of reactions is also influenced by the structure of the bicyclo[3.2.0]heptanone derivative. In the reaction of bromonium ions derived from 4-bromo-4-methyl-2-oxabicyclo[3.3.0]oct-6-en-3-ones, the configuration of the substituents at C-4 dictates the regioselectivity of the nucleophilic attack. rsc.org
| Reaction Type | Structural/Conditional Factor | Observed Effect on Reactivity/Selectivity |
|---|---|---|
| Organophotoredox-catalyzed [2+2] photocycloaddition | Chiral oxazolidinone auxiliary | Enantioenriched bicyclo[3.2.0]heptane derivatives are formed. mdpi.comresearchgate.net |
| Organophotoredox-catalyzed [2+2] photocycloaddition | Reaction Temperature | Can control the diastereoselectivity, favoring either cis or trans isomers. unimi.it |
| Bioreduction of (rac)-bicyclo[3.2.0]hept-2-en-6-ones | Bulky substituents at the 7-position | Can reverse the stereospecificity of the reduction, following Prelog's rule. nih.gov |
| Nucleophilic attack on bromonium ions of oxabicyclic analogues | Configuration of substituents at C-4 | Dictates the regioselectivity of the nucleophilic attack. rsc.org |
| Palladium-catalyzed synthesis of bicyclo[3.2.0]heptane lactones | Choice of ligand (e.g., MPAA vs. pyridone-amine) | Determines whether arylated or non-arylated lactones are formed. rsc.orgresearchgate.net |
Future Directions and Emerging Research Avenues
Exploration of Novel Catalytic and Stereoselective Synthetic Strategies
The development of efficient and highly selective methods for constructing the bicyclo[3.2.0]heptane core is a primary focus of contemporary research. Future efforts are geared towards discovering novel catalytic systems that offer improved yields, enhanced stereoselectivity, and greater functional group tolerance under milder conditions.
A significant area of exploration involves photocatalysis . Organophotoredox-catalyzed radical anion [2+2] photocycloadditions have emerged as a powerful tool for synthesizing bicyclo[3.2.0]heptanes. mdpi.com Recent studies have demonstrated the use of visible light in conjunction with photocatalysts like Eosin Y to mediate the stereoselective synthesis of highly substituted bicyclo[3.2.0]heptanes from aryl bis-enone derivatives. mdpi.comnih.gov By employing chiral oxazolidinone auxiliaries, researchers have achieved enantioenriched products. mdpi.comnih.gov Future work will likely focus on expanding the substrate scope and developing more efficient chiral catalysts to obviate the need for auxiliaries.
Transition metal catalysis also presents fertile ground for innovation. A recently developed strategy utilizes a photoexcited copper/BINAP complex to facilitate an intramolecular [2+2] cycloaddition, yielding bicyclo[3.2.0]heptanes with high diastereoselectivity (>20:1 dr). acs.org Similarly, palladium-catalyzed C(sp³)–H activation and C–C cleavage processes have been used to access bicyclo[3.2.0]heptane lactones from bicyclo[1.1.1]pentane carboxylic acids. rsc.orgrsc.org The choice of ligand, such as mono-N-protected amino acids (MPAA) or pyridone-amine, was found to be crucial in directing the reaction pathway. rsc.orgrsc.org The exploration of other transition metals and novel ligand designs is a promising avenue for discovering new synthetic routes.
| Catalytic Strategy | Catalyst/Mediator | Key Features |
| Organophotoredox Catalysis | Eosin Y / Visible Light | Enables [2+2] photocycloaddition of aryl bis-enones; can be made stereoselective with chiral auxiliaries. mdpi.comnih.gov |
| Copper Catalysis | Copper/BINAP Complex / Visible Light | Promotes intramolecular [2+2] cycloaddition with high yields and diastereoselectivity. acs.org |
| Palladium Catalysis | Palladium / MPAA or Pyridone-amine Ligands | Accesses bicyclo[3.2.0]heptane lactones via C-H activation and C-C cleavage cascades. rsc.orgrsc.org |
Future research will likely target the development of catalytic systems that can construct the (1S,5S)-bicyclo[3.2.0]heptan-2-one scaffold directly with high enantiopurity, bypassing the need for chiral auxiliaries or resolution steps, which are often required in current methods. acs.org
Advanced Mechanistic Investigations of Strained Bicyclic Systems
A deeper understanding of the reaction mechanisms governing the formation and transformation of strained systems like bicyclo[3.2.0]heptan-2-one is crucial for the rational design of new synthetic methods and for predicting reactivity.
Advanced computational tools, particularly Density Functional Theory (DFT) calculations , are becoming indispensable for elucidating complex reaction pathways. mdpi.com In the context of the organophotoredox-catalyzed [2+2] photocycloaddition, DFT studies have provided critical insights into the mechanism and stereoselective outcomes. mdpi.comnih.gov Calculations have helped to rationalize the observed preference for a syn-closure pathway, which leads to the formation of cis-anti diastereoisomers as the major products. mdpi.com These computational models can map out energy profiles of transition states and intermediates, explaining why certain stereochemical outcomes are favored. mdpi.com
Further mechanistic studies are needed to understand the nuanced interplay of steric and electronic effects in these rigid, strained structures. For example, investigations into the conformation of bicyclo[3.2.0]heptane derivatives have shown that an endo-envelope conformer is generally preferred over the exo-twist conformer, which in turn influences the regioselectivity of subsequent reactions. stir.ac.uk The mechanical activation of bicyclo[3.2.0]heptane mechanophores, leading to a retro [2+2] cycloaddition, is another area ripe for detailed mechanistic exploration. nih.gov Understanding the force-induced reaction pathways at a molecular level is key to developing new stress-responsive materials. nih.gov
Future research will likely involve a synergistic approach combining advanced spectroscopic techniques (e.g., time-resolved spectroscopy) with high-level computational modeling to probe transient intermediates and transition states in real-time. This will provide a more complete picture of the factors controlling reactivity and selectivity in these bicyclic systems. stir.ac.uk
Computational Design of Novel Bicyclo[3.2.0]heptan-2-one Scaffolds
The concept of "privileged structures"—molecular frameworks that can bind to multiple biological targets—is a cornerstone of modern medicinal chemistry. unife.it The rigid, three-dimensional nature of the bicyclo[3.2.0]heptane skeleton makes it an excellent candidate for development as a privileged scaffold. Computational chemistry is poised to play a pivotal role in the rational design of novel bicyclo[3.2.0]heptan-2-one-based molecules with tailored biological activities.
In silico methods can be used to design and screen virtual libraries of bicyclo[3.2.0]heptan-2-one derivatives for potential binding affinity to specific protein targets. By modifying the substitution patterns on the bicyclic core, computational models can predict how these changes will affect properties like binding efficiency, selectivity, and pharmacokinetics. unife.it This approach accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates.
An emerging area is the design of nucleoside analogues built on bicyclo[3.2.0]heptane scaffolds as potential antiviral agents. uab.cat For instance, 3-oxabicyclo[3.2.0]heptane systems have been computationally designed and synthesized to mimic the sugar moiety of natural nucleosides. uab.cat Computational studies help in understanding how the conformational constraints imposed by the bicyclic ring system affect binding to viral enzymes like reverse transcriptase or polymerase.
Future directions will involve the use of machine learning and artificial intelligence algorithms to analyze large datasets and identify novel structure-activity relationships. These tools can help design new bicyclic scaffolds with optimized properties, potentially leading to the discovery of new therapeutic agents for a range of diseases.
Expanding Synthetic Applications in Complex Molecule Synthesis and Advanced Materials
The versatility of the bicyclo[3.2.0]heptan-2-one skeleton makes it a valuable building block for the synthesis of more complex molecular architectures. Its derivatives are key intermediates in the synthesis of a variety of natural products, including prostanoids, jasmonoids, hop ether, and the antitumor agent sarkomycin (B75957). arkat-usa.org
One of the key synthetic transformations is the Baeyer-Villiger oxidation of the ketone, which can selectively expand the fused cyclobutanone (B123998) ring to form isomeric lactones. arkat-usa.org These lactones, often referred to as Corey-type lactones, are pivotal synthons for prostaglandins. nih.govarkat-usa.org The development of new, highly regioselective and stereoselective methods for functionalizing the bicyclo[3.2.0]heptan-2-one core will further enhance its utility in total synthesis. For example, converting the bicyclic ketone into unsaturated bicyclic lactones can amplify its potential applications. acs.org
Beyond natural product synthesis, the bicyclo[3.2.0]heptane motif is finding applications in materials science . Researchers have incorporated this scaffold into polymer backbones to create mechanochemically active polymers. nih.gov The strain in the bicyclic ring can be released by applying mechanical force, triggering a formal retro [2+2] cycloaddition to generate reactive bis-enone functionalities. nih.gov This transformation is photochemically reversible, opening the door to creating smart materials that can respond to stress and potentially self-heal upon exposure to light. nih.gov
Future research in this area will focus on diversifying the types of complex molecules accessible from bicyclo[3.2.0]heptan-2-one precursors and exploring new applications in areas such as DNA-encoded libraries for drug discovery and the development of novel functional materials with switchable properties. nih.gov
Q & A
Q. What are the established synthetic routes for (1S,5S)-bicyclo[3.2.0]heptan-2-one, and how can enantiomeric purity be ensured?
Synthesis of this bicyclic ketone typically involves cyclization strategies, such as intramolecular aldol condensations or photochemical [2+2] cycloadditions. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts or transition-metal complexes) are employed . Enantiomeric purity is validated using chiral HPLC or polarimetry, supplemented by and NMR to confirm stereochemistry .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : and NMR confirm the bicyclic framework and substituent positions. NOESY/ROESY experiments verify stereochemistry .
- IR Spectroscopy : C=O stretching (~1700–1750 cm) identifies the ketone moiety .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula and fragmentation patterns .
- X-ray Crystallography : Resolves absolute configuration if single crystals are obtainable .
Q. How can researchers confirm the compound’s stability under varying experimental conditions?
Stability studies involve:
- Thermogravimetric Analysis (TGA) : Assesses decomposition temperatures.
- HPLC Purity Checks : Monitors degradation under acidic/basic conditions or UV exposure.
- Reactivity Screens : Tests with nucleophiles (e.g., Grignard reagents) or oxidizing agents (e.g., mCPBA) evaluate functional group compatibility .
Advanced Research Questions
Q. What computational methods are used to predict the reactivity and stereoelectronic effects of this compound?
Q. How do steric and stereochemical factors influence the compound’s participation in enantioselective transformations?
The bicyclic framework imposes steric constraints, directing regioselectivity in reactions. For example, the (1S,5S) configuration may favor axial attack in ketone reductions (e.g., using CBS catalysts), yielding specific diastereomers. Comparative studies with diastereomers (e.g., (1R,5S)-configured analogs) reveal stereoelectronic biases in transition-metal-catalyzed cross-couplings .
Q. What strategies resolve contradictions in reported biological activity data for bicyclic ketones like this compound?
Discrepancies often arise from purity issues or assay variability. Mitigation strategies include:
- Rigorous Replication : Standardize synthetic protocols and purity thresholds (>95% by HPLC) .
- Dose-Response Studies : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm target engagement .
- Meta-Analysis : Cross-reference data from PubChem, SciFinder, and peer-reviewed journals to identify outliers .
Q. How can the compound’s potential as a chiral building block in natural product synthesis be optimized?
Case studies in terpene synthesis (e.g., fenchone derivatives ) demonstrate its utility in constructing quaternary stereocenters. Strategies include:
- Protecting Group Chemistry : Selective protection of the ketone (e.g., acetal formation) for subsequent functionalization .
- Late-Stage Modifications : Cross-coupling reactions (e.g., Suzuki-Miyaura) to append aryl/alkyl groups without racemization .
Methodological Considerations
Q. What experimental designs are recommended for studying the compound’s metabolic fate in biological systems?
Q. How should researchers approach scale-up synthesis while maintaining stereochemical integrity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
